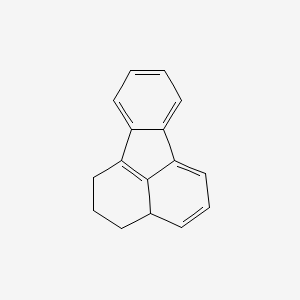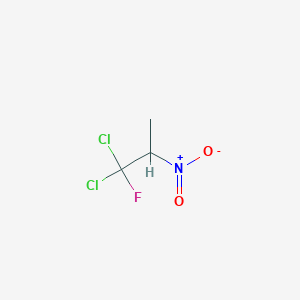
trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a part of a larger family of compounds that are studied for their chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by hydrolysis. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles like hydroxide or amines.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol is used as a starting material for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound is studied for its interactions with enzymes and other biomolecules. It can serve as a model compound for understanding the behavior of PAHs in biological systems.
Medicine: In medicine, research focuses on its potential therapeutic applications. Studies investigate its effects on cellular processes and its potential as a drug candidate.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol involves its interaction with molecular targets such as enzymes and receptors. It can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene: Another PAH with similar structural features but different biological activities.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A closely related compound with distinct chemical properties.
Uniqueness: trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol is unique due to its specific arrangement of atoms and functional groups
Propriétés
Numéro CAS |
103620-19-5 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(7S,8S)-7,8,9,10-tetrahydrobenzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-3,5,7,12-13,15-16H,4,6H2/t12-,13-/m0/s1 |
Clé InChI |
FDHYGMRWSSLSJO-STQMWFEESA-N |
SMILES isomérique |
C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]([C@H]1O)O |
SMILES canonique |
C1CC2=C(C=CC3=C2C=CC=N3)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


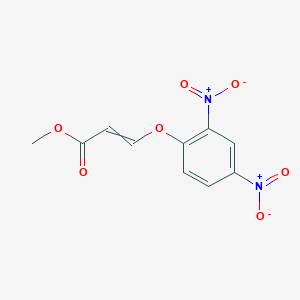
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
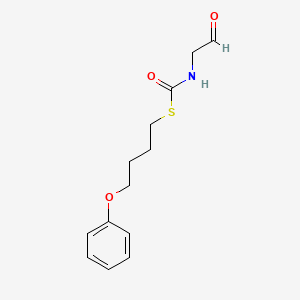
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
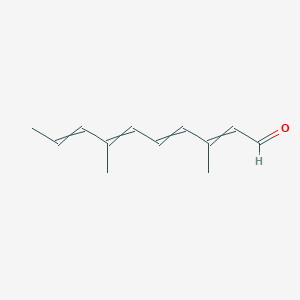
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
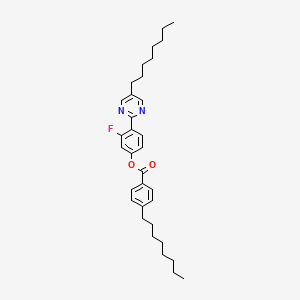

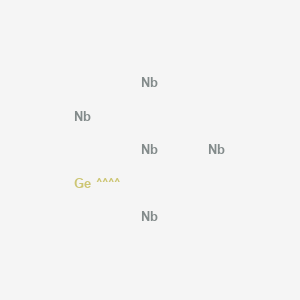
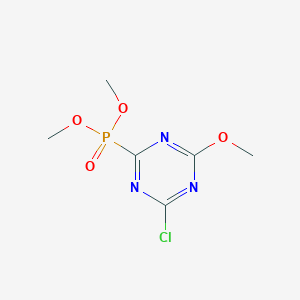
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

